N-(3,5-dimethylphenyl)-6-phenyl-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
N-(3,5-DIMETHYLPHENYL)-6-PHENYL-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties . The unique structure of this compound, which combines a triazole ring with a thiadiazine ring, makes it a valuable scaffold in drug design and development .
Preparation Methods
The synthesis of N-(3,5-DIMETHYLPHENYL)-6-PHENYL-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves the reaction of 3-substituted 4-amino-4H-1,2,4-triazole-5-thiols with 3-phenyl-2-propynal . This reaction can be carried out under reflux conditions in ethanol, with a catalytic amount of piperidine
Chemical Reactions Analysis
N-(3,5-DIMETHYLPHENYL)-6-PHENYL-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used, but they often involve modifications to the triazole or thiadiazine rings .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it serves as a valuable intermediate for the synthesis of other heterocyclic compounds . In biology and medicine, it has shown promise as an anticancer, antimicrobial, and antiviral agent . Its enzyme inhibitory properties make it a potential candidate for the treatment of various diseases, including cancer and infectious diseases . Additionally, it has applications in the development of new pharmaceuticals and therapeutic agents .
Mechanism of Action
The mechanism of action of N-(3,5-DIMETHYLPHENYL)-6-PHENYL-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways . It can inhibit enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase, which play crucial roles in various physiological processes . The compound’s ability to form hydrogen bonds with target receptors enhances its binding affinity and specificity . This interaction disrupts the normal function of the enzymes, leading to therapeutic effects .
Comparison with Similar Compounds
N-(3,5-DIMETHYLPHENYL)-6-PHENYL-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is unique due to its specific structural features and pharmacological activities . Similar compounds include other triazolothiadiazines, such as 1,2,4-triazolo[3,4-b][1,3,5]thiadiazines and 1,2,3-triazolo[5,1-b][1,3,4]thiadiazines . These compounds share similar core structures but differ in their substituents and specific biological activities . The unique combination of a triazole ring and a thiadiazine ring in N-(3,5-DIMETHYLPHENYL)-6-PHENYL-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE contributes to its distinct pharmacological profile .
Properties
Molecular Formula |
C22H25N5OS |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-6-phenyl-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C22H25N5OS/c1-4-8-18-24-25-22-27(18)26-19(16-9-6-5-7-10-16)20(29-22)21(28)23-17-12-14(2)11-15(3)13-17/h5-7,9-13,19-20,26H,4,8H2,1-3H3,(H,23,28) |
InChI Key |
WQEKRXFEZWUXSS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C2N1NC(C(S2)C(=O)NC3=CC(=CC(=C3)C)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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